molecular formula C8H13F3N2 B13562372 5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine

5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13562372
M. Wt: 194.20 g/mol
InChI Key: YPDZPZONNXTNSM-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine is a fluorinated organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrrolo[2,3-c]pyridine core. The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of organic molecules, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific structural configuration and the presence of the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased metabolic stability and enhanced biological activity, making it a valuable compound in various research domains .

Properties

Molecular Formula

C8H13F3N2

Molecular Weight

194.20 g/mol

IUPAC Name

5-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H13F3N2/c9-8(10,11)7-3-5-1-2-12-6(5)4-13-7/h5-7,12-13H,1-4H2

InChI Key

YPDZPZONNXTNSM-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1CC(NC2)C(F)(F)F

Origin of Product

United States

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